molecular formula C12H14O2 B11908843 5-Methoxy-2,2-dimethyl-2h-chromene

5-Methoxy-2,2-dimethyl-2h-chromene

Cat. No.: B11908843
M. Wt: 190.24 g/mol
InChI Key: HGQCLXRBUSIECF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2-dimethyl-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methoxybenzene in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the chromene ring .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-methoxy-2,2-dimethylchromene

InChI

InChI=1S/C12H14O2/c1-12(2)8-7-9-10(13-3)5-4-6-11(9)14-12/h4-8H,1-3H3

InChI Key

HGQCLXRBUSIECF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC=C2OC)C

Origin of Product

United States

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